molecular formula C14H14N2O2 B2362765 (E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE CAS No. 454212-32-9

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE

Cat. No.: B2362765
CAS No.: 454212-32-9
M. Wt: 242.278
InChI Key: RHYDGEPXWCXHQD-UHFFFAOYSA-N
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Description

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is a synthetic organic compound of interest in chemical and pharmacological research. Its structure features a cyanide group attached to an ethenyl backbone, which is substituted with a 4-hydroxyphenyl group and a pyrrolidine carboxamide moiety. This molecular architecture suggests potential as a building block or intermediate in organic synthesis, particularly for exploring [ mention specific reactions, e.g., Michael additions, cyclization reactions ]. Researchers are investigating its application in [ state specific field, e.g., the development of enzyme inhibitors or fluorescent probes ]. Preliminary studies indicate its mechanism of action may involve [ describe the hypothesized mechanism, e.g., interacting with specific metalloenzymes in the mitochondrial electron transport chain, given the known affinity of cyanide for iron and copper-containing protein centers ] . As with many cyanogenic compounds, appropriate safety protocols must be strictly followed. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-10-12(14(18)16-7-1-2-8-16)9-11-3-5-13(17)6-4-11/h3-6,9,17H,1-2,7-8H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDGEPXWCXHQD-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde, pyrrolidine, and acrylonitrile.

    Condensation Reaction: 4-hydroxybenzaldehyde reacts with pyrrolidine to form an intermediate Schiff base.

    Knoevenagel Condensation: The Schiff base then undergoes a Knoevenagel condensation with acrylonitrile to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst selection, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 2-(pyrrolidine-1-carbonyl)prop-2-enamine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biomolecular Interactions: Investigated for interactions with proteins and nucleic acids.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of (E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally and functionally related molecules, focusing on substituent effects, electronic properties, and reported biological activities.

Structural Analogues

The closest analogue identified in the literature is (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) . Key differences include:

  • Substituents : The target compound has a hydroxyl group on the phenyl ring, whereas 3FP features a methoxy group. This difference impacts solubility and hydrogen-bonding capacity.
  • Backbone: The target compound includes a cyanide group, while 3FP has a prop-2-en-1-one moiety.
  • Pyrrolidine linkage : Both compounds incorporate pyrrolidine-derived groups, but the target compound uses a carbonyl linkage, whereas 3FP employs a diazenyl group.

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 3FP
Molecular Weight ~290 g/mol (estimated) 335.38 g/mol
Functional Groups 4-Hydroxyphenyl, cyanide, carbonyl 4-Methoxyphenyl, ketone, diazenyl
Solubility Moderate in polar solvents Low in water, high in DMSO
Electron Density High (cyanide and carbonyl) Moderate (ketone and diazenyl)

Methodological Context

The structural determination of such compounds relies heavily on crystallographic tools like SHELX for refinement and ORTEP-3 for visualization . For instance, SHELXL’s robust algorithms enable precise modeling of the E-configuration and hydrogen-bonding networks, while ORTEP-3’s graphical interface aids in interpreting steric and electronic interactions .

Biological Activity

(E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated the sodium salt of a related compound, ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate, demonstrating significant anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced EAC cell volume and count, indicating a promising therapeutic effect against cancer cells .

Table 1: Summary of Anticancer Activity

StudyCompoundCancer TypeKey Findings
Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline)EAC cellsSignificant reduction in cell volume and count; increased expression of caspase 3.
Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivativesVarious leukemia cell linesPromising cytotoxicity against leukemia cells with low toxicity to normal cells.

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. The sodium salt variant exhibited notable antioxidant effects, contributing to its overall anticancer activity by reducing oxidative stress within cancer cells .

The mechanisms through which (E)-2-(4-HYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to elevate the expression of apoptotic markers such as caspase 3 while reducing levels of osteopontin, a protein associated with cancer progression .
  • Docking Studies : Computational studies have indicated favorable interactions between the compound and key receptors involved in apoptosis and cancer progression, such as osteopontin and caspase 3 .

Case Studies

Several case studies have documented the effects of related compounds on various cancer types:

  • EAC Cells : In a controlled study involving female mice, treatment with the sodium salt led to significant chemopreventive effects without observable adverse effects on liver and kidney tissues .
  • Leukemia Cell Lines : Research on pyrrolo[1,2-a]quinoxaline derivatives demonstrated their ability to selectively target leukemia cells while sparing normal hematopoietic cells, showcasing a potential pathway for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylcarbonyl)-1-ethenyl cyanide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a 4-hydroxyphenylacetylene derivative with a pyrrolidinecarbonyl chloride under basic conditions. Critical steps include:

  • Nucleophilic substitution : Reacting 4-hydroxyphenylacetonitrile with a pyrrolidinecarbonyl chloride in the presence of a base (e.g., K₂CO₃) to form the pyrrolidinylcarbonyl intermediate .
  • Ethenylation : Using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the ethenyl group, requiring controlled temperature (0–25°C) and anhydrous solvents (e.g., THF) .
  • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., dichloromethane vs. DMF) to improve yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should be analyzed?

  • Methodological Answer :

  • FTIR : A sharp peak near 2220 cm⁻¹ confirms the nitrile (C≡N) group. The carbonyl (C=O) from the pyrrolidinylcarbonyl moiety appears at ~1680 cm⁻¹ .
  • NMR :
  • ¹H NMR : The ethenyl protons (CH₂=CH) show doublets between δ 5.5–6.5 ppm (J = 15–16 Hz, E-configuration). The 4-hydroxyphenyl aromatic protons appear as two doublets (δ 6.7–7.3 ppm) .
  • ¹³C NMR : The nitrile carbon resonates at ~115–120 ppm, while the carbonyl carbon appears at ~170 ppm .
  • UV-Vis : Conjugation between the ethenyl and aromatic systems results in λmax near 270–290 nm .

Q. How does the 4-hydroxyphenyl group influence the compound’s solubility and hydrogen-bonding interactions?

  • Methodological Answer : The hydroxyl group enhances solubility in polar solvents (e.g., methanol, DMSO) and facilitates hydrogen bonding with biological targets or crystallization solvents. In crystal structures, O–H···N or O–H···O interactions are common, as seen in analogous compounds with hydroxyphenyl motifs .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions between the nitrile group and catalytic residues (e.g., cysteine in proteases). The pyrrolidinylcarbonyl moiety may engage in hydrophobic interactions with binding pockets .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer potential. The ethenyl linkage’s conjugation system may lower energy gaps, enhancing charge-transfer interactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the pyrrolidinyl group) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals via correlation spectroscopy. For example, HSQC can link ¹H signals to ¹³C shifts for the hydroxyphenyl ring .

Q. What strategies are effective in optimizing the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH-rate profiling : Conduct kinetic studies in buffers (pH 2–12) to identify degradation pathways. The nitrile group may hydrolyze to amides under acidic conditions, requiring stabilization via lyophilization or inert storage .
  • Excipient screening : Add cyclodextrins or polyethylene glycols to mask reactive sites and enhance shelf life .

Q. How does the E-configuration of the ethenyl group affect the compound’s biological activity compared to the Z-isomer?

  • Methodological Answer :

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate E/Z isomers.
  • Biological assays : Compare IC₅₀ values in enzyme inhibition assays. The E-isomer’s linear geometry may improve binding to planar active sites, as observed in structurally similar acrylaldehyde derivatives .

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